molecular formula C17H14N4O4S2 B12184438 3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12184438
M. Wt: 402.5 g/mol
InChI Key: AWUGXQMQBJXTMK-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and oxazolo[5,4-b]pyridine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include methylsulfonyl chloride, dimethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methylsulfonyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a ligand for binding studies.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and provides unique properties that can be leveraged in various applications.

Properties

Molecular Formula

C17H14N4O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

3,6-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H14N4O4S2/c1-8-6-11(14-9(2)21-25-16(14)18-8)15(22)20-17-19-12-5-4-10(27(3,23)24)7-13(12)26-17/h4-7H,1-3H3,(H,19,20,22)

InChI Key

AWUGXQMQBJXTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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